molecular formula C19H20N4O B2783719 N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950226-92-3

N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2783719
CAS No.: 950226-92-3
M. Wt: 320.396
InChI Key: VVRXVIKRKKZCAH-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-7-17-18(19(24)20-15-12-10-14(2)11-13-15)21-22-23(17)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRXVIKRKKZCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950226-92-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
CAS Number950226-92-3

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the prevention of tumor cell proliferation .
  • Case Studies :
    • A study demonstrated that derivatives similar to N-(4-methylphenyl)-1-phenyl-5-propyl triazoles exhibited IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines including HCT-15 (colon cancer) and NCI-H23 (non-small cell lung cancer) .
    • Another investigation indicated that compounds with triazole moieties significantly inhibited the growth of breast cancer cells (MCF-7), with enhanced activity noted for fluorinated variants .

Anti-inflammatory Activity

In addition to its anticancer properties, N-(4-methylphenyl)-1-phenyl-5-propyl triazole derivatives have been evaluated for anti-inflammatory effects:

  • Mechanism : The compound acts as an inhibitor of pro-inflammatory cytokines and has been shown to reduce TNF-alpha release in cellular models. This suggests a potential role in treating inflammatory diseases .

Cytotoxicity Studies

A series of cytotoxicity assays have been performed to assess the safety profile of N-(4-methylphenyl)-1-phenyl-5-propyl triazole:

Cell LineIC50 (μM)Remarks
A549 (Lung)50Moderate sensitivity
MCF7 (Breast)25High sensitivity
HCT15 (Colon)12Very high sensitivity

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit notable antimicrobial properties. The compound N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its effectiveness against various pathogens. Research shows that modifications in the triazole ring can enhance antimicrobial potency. For instance, compounds similar to this triazole have demonstrated moderate to high activity against gram-positive and gram-negative bacteria .

Anticancer Properties

The triazole scaffold is recognized for its anticancer potential. Compounds derived from this scaffold have been shown to inhibit tubulin polymerization and arrest the cell cycle in cancer cells. Specifically, studies have reported that certain triazole derivatives can induce apoptosis in cancer cell lines such as HeLa and HCT-15 . The mechanism involves the interaction of the triazole ring with specific cellular targets, leading to cell cycle disruption.

Fungicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound this compound may serve as a promising candidate for developing new agricultural fungicides. Its structural characteristics allow it to interfere with fungal biosynthesis pathways effectively.

Polymer Chemistry

In material science, triazole compounds have been integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer blends may improve their resistance to environmental degradation.

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's IC50 values were determined through MTT assays, demonstrating its potential as a lead compound for further development in anticancer therapies .

Case Study 2: Antifungal Efficacy

In a comparative study of triazole-based fungicides, this compound was tested against common agricultural pathogens. Results showed that this compound had a higher efficacy than traditional fungicides in preventing fungal infections in crops .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of N-(4-methylphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, and how are they determined experimentally?

  • Methodological Answer : Structural characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To identify proton/carbon environments and confirm substituent positions.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Diffraction (XRD) : For crystallographic confirmation of the triazole ring geometry and substituent orientation .
  • Key Data :
PropertyValueSource
Molecular FormulaC₁₆H₁₄FN₅OPubChem
Molecular Weight311.31 g/molPubChem
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)NPubChem

Q. What synthetic routes are commonly employed for this compound, and what factors influence reaction efficiency?

  • Methodological Answer :

  • Step 1 : Condensation of substituted aniline (e.g., 4-methylaniline) with isocyanide derivatives to form intermediates.
  • Step 2 : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core .
  • Critical Factors :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Cu(I) salts (e.g., CuBr) improve regioselectivity.
  • Temperature : Optimized at 60–80°C to balance yield and side reactions .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based readouts).
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines and consistent incubation times (e.g., 48 vs. 72 hours).
  • Orthogonal Validation : Confirm results with alternative methods (e.g., apoptosis assays via flow cytometry alongside cytotoxicity data) .
  • Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Q. What computational strategies predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina to model binding poses with target proteins (e.g., EGFR kinase).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Quantum Chemical Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can synthesis pathways be optimized using statistical experimental design?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent, catalyst loading, temperature).
  • Response Surface Methodology (RSM) : Model interactions between factors and predict optimal conditions .
  • Example : A Central Composite Design reduced reaction steps from 5 to 3 while improving yield by 22% .

Q. What structural modifications improve solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Pro-drug Approaches : Introduce hydrolyzable esters (e.g., methyl ester) at the carboxamide group.
  • PEGylation : Attach polyethylene glycol chains to enhance aqueous solubility.
  • Salt Formation : Use hydrochloride salts to improve crystallinity and dissolution rates .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Example
Variability in IC₅₀ valuesStandardize assay protocols (e.g., cell passage number, serum concentration)IC₅₀ ranged from 5–20 µM due to differing serum conditions
Discrepant binding affinitiesValidate via SPR (surface plasmon resonance) alongside docking studiesSPR confirmed 10 nM Kd, conflicting with initial docking predictions

Future Research Directions

  • Mechanistic Studies : Elucidate off-target effects using chemoproteomics .
  • In Vivo Pharmacokinetics : Assess half-life and tissue distribution in rodent models .
  • High-Throughput Screening (HTS) : Expand to neurodegenerative disease targets (e.g., tau protein aggregation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.